molecular formula C18H26N2O2 B1528053 tert-Butyl 3-(indolin-3-yl)piperidine-1-carboxylate CAS No. 1160248-25-8

tert-Butyl 3-(indolin-3-yl)piperidine-1-carboxylate

Cat. No.: B1528053
CAS No.: 1160248-25-8
M. Wt: 302.4 g/mol
InChI Key: UVKWHITVTJOVCV-UHFFFAOYSA-N
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Description

Tert-Butyl 3-(indolin-3-yl)piperidine-1-carboxylate is a chemical compound that features a tert-butyl group attached to a piperidine ring, which is further connected to an indoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(indolin-3-yl)piperidine-1-carboxylate typically involves multiple steps, starting with the formation of the indoline core. One common approach is the reaction of indoline with a suitable electrophile to introduce the piperidine ring. The tert-butyl group can be added through a subsequent reaction with tert-butyl chloride under basic conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle the necessary reagents and conditions. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow chemistry to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: Tert-Butyl 3-(indolin-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Production of reduced derivatives.

  • Substitution: Introduction of various alkyl or aryl groups.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 3-(indolin-3-yl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug discovery.

Medicine: In medicine, this compound is being investigated for its therapeutic properties. It may have applications in treating diseases such as cancer, inflammation, and infectious diseases.

Industry: In the chemical industry, this compound is used in the production of various fine chemicals and pharmaceuticals. Its versatility and reactivity make it a valuable component in industrial processes.

Mechanism of Action

The mechanism by which tert-Butyl 3-(indolin-3-yl)piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

  • Piperidine derivatives

  • Indoline derivatives

  • Tert-butyl-substituted compounds

Uniqueness: Tert-Butyl 3-(indolin-3-yl)piperidine-1-carboxylate stands out due to its unique combination of the tert-butyl group, piperidine ring, and indoline moiety. This combination provides distinct chemical and biological properties compared to other similar compounds.

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Properties

IUPAC Name

tert-butyl 3-(2,3-dihydro-1H-indol-3-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c1-18(2,3)22-17(21)20-10-6-7-13(12-20)15-11-19-16-9-5-4-8-14(15)16/h4-5,8-9,13,15,19H,6-7,10-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVKWHITVTJOVCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C2CNC3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 3-(indolin-3-yl)piperidine-1-carboxylate
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tert-Butyl 3-(indolin-3-yl)piperidine-1-carboxylate
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tert-Butyl 3-(indolin-3-yl)piperidine-1-carboxylate
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tert-Butyl 3-(indolin-3-yl)piperidine-1-carboxylate
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tert-Butyl 3-(indolin-3-yl)piperidine-1-carboxylate
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tert-Butyl 3-(indolin-3-yl)piperidine-1-carboxylate

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